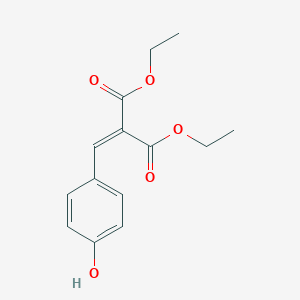

Diethyl 2-(4-hydroxybenzylidene)malonate

Overview

Description

Diethyl 2-(4-hydroxybenzylidene)malonate is a chemical compound . It is a derivative of diethyl malonate .

Synthesis Analysis

The synthesis of this compound involves the Malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The reaction of diethyl malonate with Grignard reagents or organocuprates gives symmetric malonates or asymmetric malonate derivatives in moderate yield.Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C14H16O5 . The crystal data and some details of the structure determination are summarized in a paper .Chemical Reactions Analysis

The chemical reactions involving this compound include the Knoevenagel condensation reaction . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 358.0±27.0 °C at 760 mmHg, and a flash point of 127.7±17.2 °C . Its molecular formula is C14H16O5, with an average mass of 264.274 Da and a monoisotopic mass of 264.099762 Da .Scientific Research Applications

Synthesis and Structural Analysis

Diethyl 2-(4-methylbenzylidene)malonate, a related compound to Diethyl 2-(4-hydroxybenzylidene)malonate, has been synthesized using the Knoevenagel condensation reaction. This process involved 4-methylbenzaldehyde and diethyl malonate, with the product characterized by various spectroscopic methods and X-ray diffraction studies, revealing its crystalline structure in the monoclinic crystal system (Achutha et al., 2016).

Hydrolysis and Decarboxylation

Alkaline hydrolysis of a variant of this compound has been studied, showing that it undergoes decarboxylation, with the process's efficiency dependent on temperature and reactant ratios. The study also explored the potential of tautomerism and its influence on antioxidation properties (Volod’kin et al., 2009).

Molecular and Crystal Structure

Research into the crystal and molecular structure of substituted Diethyl Malonate, a similar compound, has been conducted. The study focused on its synthesis and characterization, including crystal structure analysis, revealing intermolecular hydrogen bonds forming one-dimensional chains (Liu et al., 2012).

Supramolecular Architecture

Diethyl 2-(4-hydroxyanilino)methylidene malonate demonstrates interesting supramolecular architecture due to hydrogen bonding. The compound crystallizes in different crystal systems, showing varied intramolecular and intermolecular hydrogen bonding which influences the molecular packing in these structures (Ilangovan et al., 2013).

Exciplex Formation in Polymer Matrix

A study on diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate, a compound related to this compound, showed exciplex formation in both fluid media and polymer matrices, with its fluorescence intensity and emission wavelength being influenced by the concentration and the matrix environment (Yuan et al., 1989).

Mechanism of Action

The mechanism of action of Diethyl 2-(4-hydroxybenzylidene)malonate involves the Malonic ester synthesis. The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound. On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Safety and Hazards

When handling Diethyl 2-(4-hydroxybenzylidene)malonate, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for Diethyl 2-(4-hydroxybenzylidene)malonate could involve its use as a precursor for the synthesis of a variety of halogenated (chiral) acetic acids . It could also be used in the investigation of molecular parity violation, the determination of absolute configurations by new direct methods based on Coulomb explosion imaging, and the study of frequency-dependent chiroptical properties .

properties

IUPAC Name |

diethyl 2-[(4-hydroxyphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOXKWFFLGYVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341897 | |

| Record name | Diethyl 2-(4-hydroxybenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17315-86-5 | |

| Record name | Diethyl 2-(4-hydroxybenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)